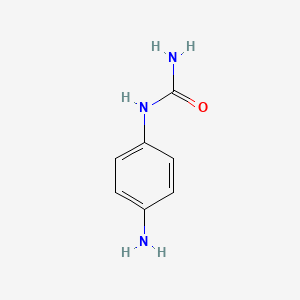

(4-Amino-phenyl)-urea

Beschreibung

BenchChem offers high-quality (4-Amino-phenyl)-urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-phenyl)-urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-aminophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCKCCODMHCXJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328243 |

Source

|

| Record name | (4-aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21492-80-8 |

Source

|

| Record name | (4-aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: (4-Amino-phenyl)-urea

Structural Scaffold & Pharmacophore in Medicinal Chemistry

Executive Summary

(4-Amino-phenyl)-urea (CAS: 21492-80-8), also known as p-ureidoaniline, represents a critical bifunctional building block in organic synthesis and drug discovery. Distinguished by its dual nitrogen-based functionality—a primary aniline amine and a urea moiety—it serves as a versatile intermediate for azo dyes and, more significantly, as a privileged pharmacophore in kinase inhibitor design. This guide delineates the physicochemical properties, validated synthetic protocols, and the mechanistic role of the urea motif in stabilizing the "DFG-out" conformation of protein kinases, a cornerstone of Type II inhibitor efficacy.

Molecular Architecture & Physicochemical Profile[1][2]

The molecule consists of a phenyl ring substituted at the para positions with an amino group (electron-donating) and a urea group (hydrogen bond donor/acceptor). This "push-pull" electronic character influences its reactivity and binding affinity in biological pockets.

Table 1: Core Specifications

| Property | Data |

| IUPAC Name | 1-(4-Aminophenyl)urea |

| Common Synonyms | p-Ureidoaniline; 4-Aminophenylurea |

| CAS Registry Number | 21492-80-8 |

| Molecular Formula | |

| Molecular Weight | 151.17 g/mol |

| SMILES | Nc1ccc(NC(N)=O)cc1 |

| Solubility | Soluble in DMSO, DMF, Hot Water; Sparingly soluble in cold water, EtOH.[1] |

| pKa (Predicted) | ~4.8 (Aniline nitrogen), ~13.5 (Urea) |

| Appearance | Off-white to grey crystalline solid |

Synthetic Routes & Process Optimization

The industrial and laboratory standard for synthesizing (4-amino-phenyl)-urea involves the selective reduction of (4-nitrophenyl)urea. While chemical reductions (e.g., Fe/HCl) exist, Catalytic Hydrogenation is the preferred pharmaceutical-grade method due to cleaner workup and higher atom economy.

Validated Protocol: Catalytic Hydrogenation

Objective: Conversion of (4-nitrophenyl)urea to (4-aminophenyl)urea without over-reduction of the urea carbonyl.

Reagents:

-

Substrate: (4-Nitrophenyl)urea (1.0 equiv)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (degassed)

-

Hydrogen Source:

gas (balloon or Parr shaker at 30-50 psi)

Step-by-Step Methodology:

-

Preparation: In a clean hydrogenation vessel, suspend (4-nitrophenyl)urea in MeOH (concentration ~0.1 M). The starting material may not be fully soluble initially.

-

Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C. Caution: Pd/C is pyrophoric when dry.

-

Hydrogenation: Purge the vessel with

three times. Agitate the mixture under -

Monitoring: Monitor reaction progress via TLC or LC-MS. The yellow suspension of the nitro compound will typically turn into a clear or greyish solution as the amine forms.

-

Workup: Once complete (typically 2-6 hours), filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with warm MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure. The product can be recrystallized from water or ethanol/water mixtures if necessary.

Synthesis Workflow Diagram

Figure 1: Catalytic hydrogenation workflow for the selective reduction of the nitro group to the primary amine.[2]

Application in Drug Discovery: The Urea Linker[5]

(4-Amino-phenyl)-urea is a "privileged fragment" in kinase inhibitor design. The urea moiety is not merely a linker; it is a critical functional group that enables Type II Kinase Inhibition .

Mechanism of Action: DFG-Out Stabilization

Type II inhibitors bind to the inactive conformation of kinases (DFG-out).[3] In this state, the conserved DFG (Asp-Phe-Gly) motif flips, creating a hydrophobic pocket adjacent to the ATP binding site.

-

The Urea Hook: The urea group acts as a hydrogen bond donor/acceptor dyad.

-

Key Interactions:

-

Glu Interaction: One urea NH forms a H-bond with a conserved Glutamate residue in the

C-helix. -

Asp Interaction: The other urea NH forms a H-bond with the backbone or side chain of the Aspartate in the DFG motif.

-

-

Result: This "bridge" locks the kinase in an inactive conformation, preventing ATP binding and phosphorylation. This structural motif is found in blockbuster drugs like Sorafenib and Regorafenib .

Pharmacophore Interaction Map

Figure 2: Schematic of the urea moiety bridging the catalytic Glu and DFG-Asp residues in the kinase allosteric pocket.

Structural Validation (Spectroscopy)

Verifying the integrity of the urea group post-reduction is vital, as ureas can hydrolyze under harsh acidic/basic conditions.

Proton NMR ( -NMR) Signature

In DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |

| 8.30 - 8.50 | Singlet (Broad) | 1H | Urea -NH | Downfield due to carbonyl anisotropy. |

| 6.80 - 7.10 | Doublet | 2H | Ar-H | Ortho to Urea group. |

| 6.40 - 6.60 | Doublet | 2H | Ar-H | Ortho to Amino group (shielded).[4] |

| 5.60 - 5.80 | Singlet (Broad) | 2H | Urea -NH | Terminal urea protons. |

| 4.50 - 5.00 | Singlet (Broad) | 2H | Aniline -NH | Upfield relative to urea protons.[4] |

Note: The exact position of NH protons is concentration and temperature-dependent.

Safety & Handling

While (4-Amino-phenyl)-urea is a valuable intermediate, it shares toxicological profiles with other aniline derivatives.

-

Acute Toxicity: Harmful if swallowed or inhaled.[5] Potential for methemoglobinemia.

-

Skin Sensitization: May cause allergic skin reactions.[6]

-

Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place under inert gas if possible to prevent oxidation of the aniline amine (browning).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 408346, (4-Aminophenyl)urea. Retrieved from [Link]

- Liu, Y., & Gray, N. S. (2006).Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. (Context: Type II Kinase Inhibition mechanism).

- Dumas, J., et al. (2004).Discovery of 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)ureido]phenoxy}pyridine-2-carboxylic acid methylamide (BAY 43-9006): a potent, novel, and orally active inhibitor of Raf kinase. Journal of Medicinal Chemistry. (Context: Urea pharmacophore in Sorafenib).

Sources

- 1. (4-Aminophenyl)urea | C7H9N3O | CID 408346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phenylurea | 64-10-8 [chemicalbook.com]

- 6. buyat.ppg.com [buyat.ppg.com]

Technical Guide: (4-Amino-phenyl)-urea as a Privileged Scaffold in Drug Discovery

[1][2]

Executive Summary

Molecule: (4-Amino-phenyl)-urea (CAS: 21492-80-8) Role: Pharmacophore Scaffold & Chemical Intermediate Primary Therapeutic Classes: Type II Kinase Inhibitors (Oncology), Soluble Epoxide Hydrolase (sEH) Inhibitors (Cardiovascular/Inflammation), and Carbonic Anhydrase Inhibitors.[1][2]

This guide analyzes the mechanistic utility of the (4-amino-phenyl)-urea moiety.[3][1] Unlike a standalone drug, this molecule serves as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[3] Its value lies in the Urea Linker Dynamics , which facilitate dual hydrogen-bonding modes essential for stabilizing the inactive conformations of protein kinases (e.g., VEGFR, PDGFR, RAF).

Part 1: Mechanistic Principles[2]

The "Urea Anchor" Hypothesis

The core mechanism of action for (4-amino-phenyl)-urea derivatives relies on the urea moiety acting as a rigid, directional hydrogen bond anchor.

-

Donor-Acceptor-Donor (D-A-D) Motif: The urea group possesses two N-H donors and one carbonyl oxygen acceptor.[1] In the context of kinase inhibition (specifically Type II inhibitors like Sorafenib), this motif is critical.[3][1]

-

DFG-Out Conformation Stabilization:

-

The Target: Protein Kinases (e.g., BRAF, VEGFR2).[1]

-

The Mechanism: The urea moiety forms a bidentate hydrogen bond with the conserved Glutamate (Glu) residue in the

C-helix and the Aspartate (Asp) of the DFG (Asp-Phe-Gly) motif. -

The Result: This locks the kinase in an inactive "DFG-out" conformation, preventing ATP binding and downstream signal transduction.

-

The 4-Amino "Handle" for SAR Expansion

The para-amino group on the phenyl ring is the primary vector for Structure-Activity Relationship (SAR) optimization.[1]

-

Combinatorial Utility: The amino group is a highly reactive nucleophile, allowing for rapid derivatization via reaction with isocyanates, acid chlorides, or carboxylic acids (via amide coupling).

-

Solubility & ADME: Modifications at this position often dictate the lipophilicity (LogP) and metabolic stability of the final drug candidate.[1]

Secondary Target: Soluble Epoxide Hydrolase (sEH)

Urea derivatives are classic transition-state mimics for sEH.[1]

-

Mechanism: The urea carbonyl oxygen mimics the epoxide oxygen of the substrate.[1] The N-H protons hydrogen bond with the active site Aspartate and Tyrosine residues of the hydrolase, effectively stalling the catalytic cycle and preventing the degradation of anti-inflammatory Epoxyeicosatrienoic acids (EETs).

Part 2: Visualization of Mechanism

The following diagram illustrates the "Scaffold Logic"—how (4-amino-phenyl)-urea serves as the divergence point for two major pharmacological pathways.

Caption: Divergent pharmacological pathways of the (4-amino-phenyl)-urea scaffold, leading to kinase inhibition (left) or sEH inhibition (right).

Part 3: Experimental Protocols

Protocol A: Synthesis of Diarylurea Kinase Inhibitors

Objective: To utilize (4-amino-phenyl)-urea as a nucleophile to generate a Type II kinase inhibitor library.[1]

Reagents:

-

Diverse Aryl Isocyanates (Electrophiles)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]

-

Catalyst: Triethylamine (Et3N) (optional)[1]

Workflow:

-

Preparation: Dissolve 1.0 equivalent of (4-amino-phenyl)-urea in anhydrous THF under an inert atmosphere (

). -

Activation: (Optional) Add 1.1 equivalents of Et3N if the amino group requires deprotonation/activation.

-

Coupling: Dropwise add 1.0 equivalent of the target Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC/LC-MS.[1]

-

Checkpoint: The formation of the diarylurea precipitate is often visible.[1]

-

-

Purification: Filter the precipitate, wash with cold diethyl ether, and recrystallize from ethanol.

-

Validation: Confirm structure via

H-NMR (DMSO-d6). Look for the characteristic urea protons (

Protocol B: Kinase Inhibition Assay (FRET-based)

Objective: To validate the inhibitory potency (

System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

| Component | Role | Concentration |

| Kinase | Recombinant VEGFR2 (catalytic domain) | 0.5 nM |

| Substrate | Biotinylated Poly-Glu-Tyr (4:[1]1) | 200 nM |

| ATP | Cofactor (at | 10 |

| Tracer | Eu-labeled anti-phosphotyrosine antibody | 2 nM |

| Acceptor | Streptavidin-APC | 50 nM |

Step-by-Step:

-

Compound Plating: Dispense 100 nL of the test compound (in DMSO) into a 384-well low-volume black plate.

-

Enzyme Addition: Add 5

L of Kinase Buffer containing VEGFR2.[1] Incubate for 15 mins to allow "DFG-out" binding kinetics. -

Reaction Start: Add 5

L of Substrate/ATP mix.[1] -

Incubation: Incubate at 25°C for 60 minutes.

-

Detection: Add 10

L of Detection Mix (Eu-antibody + Streptavidin-APC) containing EDTA (to stop the kinase reaction). -

Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

-

Analysis: Fit data to a 4-parameter logistic equation to determine

.

Part 4: Quantitative Data Summary

The following table summarizes the impact of the urea scaffold on biological activity across different targets, derived from structure-activity relationship (SAR) meta-analyses.

| Target Class | Key Interaction Residues | Typical | Mechanism Type |

| B-RAF Kinase | Glu501, Asp594 | 10 – 100 nM | Type II (Allosteric) |

| VEGFR2 | Glu885, Asp1046 | < 10 nM | Type II (Allosteric) |

| sEH (Human) | Tyr383, Tyr466, Asp335 | 0.5 – 50 nM | Transition State Analog |

| Carbonic Anhydrase | Zinc Ion (Active Site) | 1 – 10 | Zinc Coordination |

Note: Data represents optimized derivatives where (4-amino-phenyl)-urea is the core scaffold, not the raw intermediate itself.

References

-

BenchChem. (2025).[3][1] An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [1]

-

Santa Cruz Biotechnology. (2024).[1] (4-Amino-phenyl)-urea Product Data Sheet. Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 4-Chlorophenylurea (Structural Analog). Retrieved from [1]

-

Frontiers in Pharmacology. (2019). Exploring the chemotherapeutic potential of currently used kinase inhibitors. Retrieved from [1]

Technical Monograph: Physicochemical Handling of p-Ureidoaniline (4-Aminophenylurea)

Executive Summary & Structural Analysis

p-Ureidoaniline (CAS: 842-14-8), formally known as 1-(4-aminophenyl)urea , serves as a critical bifunctional intermediate in the synthesis of sulfonamide antibiotics, azo dyes, and polymer cross-linkers.

For the researcher, this molecule presents a distinct "Solubility-Stability Paradox." The urea moiety imparts high lattice energy (making dissolution difficult), while the electron-rich aniline moiety makes the compound highly susceptible to oxidative degradation once in solution.

This guide provides a field-proven framework for handling 4-aminophenylurea, moving beyond basic datasheet values to operational mastery.

Structural Determinants of Behavior

-

The Urea Tail (-NH-CO-NH₂): Acts as a dual hydrogen-bond donor and acceptor. This creates a robust crystal lattice (High Melting Point: ~162°C), necessitating high-polarity solvents to break intermolecular forces.

-

The Aniline Head (-NH₂): A nucleophilic center (pKa ≈ 4.2). It provides a handle for pH-dependent solubility but acts as the primary site for oxidative degradation (browning).

Solubility Engineering

Achieving thermodynamic solubility for p-ureidoaniline requires overcoming its high crystal lattice energy. Standard organic solvents (DCM, Hexane, Toluene) are ineffective.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Disrupts urea H-bonds; stabilizes the dipole. Preferred for stock solutions. |

| Protic Polar | Methanol, Ethanol | Moderate (Heating req.) | Competing H-bonding allows partial solvation; often requires 40°C+. |

| Aqueous (Neutral) | Water | Low (<5 mg/mL) | High lattice energy overcomes hydration enthalpy at neutral pH. |

| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of the aniline (-NH₃⁺) introduces ionic character, drastically increasing solubility ("Salting in"). |

| Non-Polar | DCM, Hexane | Insoluble | Lack of H-bond disruption capability. |

Protocol: Preparation of Stable Stock Solutions

Expert Note: Avoid preparing stocks in pure methanol for long-term storage, as evaporation concentrates the sample, leading to rapid precipitation.

Step-by-Step Methodology:

-

Weighing: Weigh the target amount of p-ureidoaniline into an amber glass vial (UV protection is critical).

-

Primary Solvation: Add DMSO (Dimethyl Sulfoxide) to 80% of the final target volume.

-

Why: DMSO prevents the "gelling" often seen when water is added first.

-

-

Sonication: Sonicate at ambient temperature for 5-10 minutes. Ensure the bath temperature does not exceed 35°C to prevent thermal degradation.

-

Dilution (Optional): If an aqueous working solution is required, dilute the DMSO stock slowly into the aqueous buffer while vortexing.

-

Limit: Keep final DMSO concentration <1% for biological assays, or <5% for chemical synthesis, to avoid precipitation.

-

Visualization: Solubility Decision Logic

The following logic gate assists in selecting the correct solvent system based on the application.

Figure 1: Solvent selection logic tree based on downstream application requirements.

Stability & Degradation Profile

The stability of p-ureidoaniline is governed by the electron-donating effect of the urea group on the aniline ring, making it prone to oxidation.

Degradation Pathways

-

Oxidative Coupling (The "Browning" Effect):

-

Mechanism: Atmospheric oxygen attacks the free amine (-NH₂). This forms radical intermediates that couple to form azo-dimers or imino-quinone species.

-

Indicator: Solution turns from colorless

yellow

-

-

Hydrolysis (pH Driven):

-

Mechanism: The urea linkage (-NH-CO-NH-) is susceptible to hydrolysis in strong acids or bases, cleaving back to p-phenylenediamine and CO₂/Ammonia.

-

Status: Generally stable at neutral pH; hydrolysis is kinetically slow compared to oxidation.

-

Protocol: Forced Degradation Study (Stress Testing)

To validate analytical methods, a forced degradation study is recommended.

| Stress Condition | Protocol | Expected Outcome |

| Oxidation | 0.1 mg/mL in Water + 3% H₂O₂ for 2 hours. | Rapid appearance of M+16 (N-oxide) or dimer peaks in LC-MS. |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 4 hours. | Cleavage of urea; increase in p-phenylenediamine. |

| Photostability | Exposure to 1.2 million lux hours (ICH Q1B). | Significant browning; complex mixture of azo-compounds. |

Visualization: Degradation Pathways

Figure 2: Primary degradation pathways. Oxidation leads to color change; hydrolysis leads to chain cleavage.

Analytical Validation (HPLC-UV/MS)

Quantifying p-ureidoaniline requires separating it from its highly polar degradation products (e.g., p-phenylenediamine). Standard C18 columns often fail to retain this polar molecule (LogP ≈ 0.3).

Recommended HPLC Conditions

-

Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) or HILIC.

-

Reasoning: Standard C18 leads to elution in the void volume. Polar-embedded groups interact with the urea moiety to increase retention.

-

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

-

Reasoning: Low pH ensures the aniline is protonated, improving peak shape and preventing tailing caused by silanol interactions.

-

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 240 nm (primary) and 210 nm (secondary).

Self-Validating System Check

Before running samples, verify system suitability:

-

Tailing Factor: Must be < 1.5. If higher, lower the pH of Mobile Phase A.

-

Retention Factor (k'): Must be > 2.0 to ensure separation from the solvent front.

Storage & Handling Directives

Based on the physicochemical profile, the following storage protocols are mandatory to maintain >98% purity.

-

Solid State:

-

Store at +4°C or -20°C.

-

Container must be amber glass (light protection) and flushed with Argon/Nitrogen before sealing (oxidation protection).

-

Desiccant is required (hygroscopic urea group).

-

-

Solution State:

-

Use fresh.

-

If storage is necessary, freeze at -80°C in DMSO.

-

NEVER store in basic buffers (pH > 8) for extended periods, as this accelerates auto-oxidation of the aniline.

-

References

Technical Whitepaper: (4-Amino-phenyl)-urea

Scaffold Versatility in Medicinal Chemistry & Kinase Inhibitor Design

Executive Summary: The "Hinge-Binding" Anchor

(4-Amino-phenyl)-urea (CAS: 1008-02-2), also known as p-ureidoaniline, represents a critical pharmacophore in modern drug discovery. While simple in structure, this moiety serves as the foundational anchor for the "diarylurea" class of kinase inhibitors—a lineage of therapeutics including Sorafenib, Regorafenib, and Lenvatinib that revolutionized oncology.

Its utility stems from its dual functionality: the urea motif acts as a rigid, bidentate hydrogen bond donor/acceptor capable of engaging the "gatekeeper" residues in the ATP-binding pocket of protein kinases, while the para-amino group provides a versatile handle for derivatization into complex heterocycles. This guide details the high-fidelity synthesis, handling, and medicinal application of this essential scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | (4-Aminophenyl)urea |

| Common Synonyms | 4-Ureidoaniline; N-(4-Aminophenyl)urea; 1-Amino-4-ureidobenzene |

| CAS Number | 1008-02-2 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 162–165 °C (dec.)[1] |

| Solubility | Soluble in DMSO, DMF, hot water; sparingly soluble in ethanol. |

| pKa | ~4.8 (aniline nitrogen), ~13-14 (urea protons) |

Synthetic Methodologies

Producing high-purity (4-Amino-phenyl)-urea requires overcoming a specific challenge: avoiding the formation of the symmetrical byproduct, 1,3-bis(4-aminophenyl)urea (carbanilide derivative).

A. The "High-Fidelity" Route: Nitro-Reduction

Recommended for research scale (1g – 100g) where purity >98% is required.

This two-step approach eliminates the risk of over-reaction by using 4-nitroaniline as the starting material. The nitro group is inert to cyanate, ensuring exclusive mono-urea formation.

Step 1: Synthesis of 4-Nitrophenylurea

-

Dissolution: Dissolve 4-nitroaniline (1.0 eq) in glacial acetic acid/water (1:2 v/v) at 35°C.

-

Carbamoylation: Add Sodium Cyanate (NaOCN, 1.2 eq) dissolved in warm water dropwise over 30 minutes.

-

Reaction: The mixture forms a thick suspension. Stir at 55°C for 1 hour.

-

Workup: Cool to 0°C. Filter the precipitate (4-nitrophenylurea). Wash with cold water to remove unreacted cyanate. Dry in vacuo.

Step 2: Reduction to (4-Amino-phenyl)-urea

-

Catalyst Preparation: Suspend 4-nitrophenylurea in Methanol (MeOH). Add 10 wt% Pd/C catalyst (50% water wet).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1-2 bar) at RT for 4-6 hours.

-

Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. Recrystallize from water/ethanol to yield white needles.

B. The "Direct-Selective" Route: pH-Controlled Diamine

Recommended for industrial cost-efficiency, provided strict pH control is maintained.

Reacting p-phenylenediamine directly with cyanate is faster but risks di-substitution.

-

Mechanism: One amine is protonated (protected) using 1 equivalent of HCl, leaving the other free to react with the cyanate.

-

Critical Parameter: pH must be maintained between 3.5 and 4.5 to favor the mono-cation species.

Visualization: Synthesis & Pharmacophore Logic

Diagram 1: Synthetic Pathways

The following flowchart illustrates the two primary routes, highlighting the "High-Fidelity" path for research applications.

Caption: Comparative synthetic routes. The Nitro-reduction pathway (top) avoids the symmetrical impurity common in the direct diamine route.

Diagram 2: The Kinase Pharmacophore (Type II Inhibition)

This diagram details why this scaffold is a "privileged structure" in oncology.

Caption: Mechanism of Action. The urea motif forms a "bidentate anchor" with the kinase Glu/Asp residues, stabilizing the inactive conformation.

Medicinal Chemistry Applications

The "Diarylurea" Class

(4-Amino-phenyl)-urea is the precursor to the Diarylurea class of kinase inhibitors. In these drugs, the free amine is coupled with an aryl isocyanate or an activated carboxylic acid to create a "Linker-Scaffold-Tail" architecture.

-

Sorafenib (Nexavar): The first oral multikinase inhibitor. The urea acts as a bridge between a halo-phenyl ring and a picolinamide ring.

-

Design Rationale: The urea group forces the kinase into the inactive "DFG-out" conformation (Type II inhibition), offering high selectivity compared to Type I inhibitors that bind the active form.

Derivatization Protocol (General)

To convert (4-Amino-phenyl)-urea into a kinase inhibitor candidate:

-

Dissolve: 1.0 eq of (4-Amino-phenyl)-urea in dry DMF.

-

Add Electrophile: Add 1.0 eq of an Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate).

-

Reaction: Stir at RT for 2–4 hours. The product (a symmetrical or asymmetrical diarylurea) will often precipitate upon adding water.

Safety & Handling (MSDS Summary)

-

GHS Classification: Warning.[2]

-

Hazards:

-

Storage: Store under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation (browning) over time upon air exposure.

References

-

Urea-based anticancer agents: Gaulton, A. et al. Frontiers in Chemistry, "Urea-based anticancer agents: Exploring 100-years of research," 2012.

-

Synthesis of Arylureas: Kurzer, F. Organic Syntheses, Coll. Vol. 4, p.49 (1963); Vol. 31, p.11 (1951). "p-Bromophenylurea".[1]

- Kinase Inhibitor Pharmacophores: Dumas, J. et al. "Discovery of Sorafenib: The First Oral Multikinase Inhibitor." Journal of Medicinal Chemistry, 2004.

-

Chemical Properties & Safety: PubChem Compound Summary for CID 408346, (4-Aminophenyl)urea.

-

Nitro Reduction Catalysis: Du, Y. et al. "Synthesis of p-aminophenol from p-nitrophenol over."[3] University of Canterbury Research Repository.

Sources

safety and handling of (4-Amino-phenyl)-urea

Technical Safety & Handling Monograph: (4-Amino-phenyl)-urea

Executive Summary

(4-Amino-phenyl)-urea (CAS 21492-80-8) is a bifunctional organic intermediate critical in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and antimicrobial agents targeting PBP4. While structurally simple, its aniline moiety presents specific toxicological risks, most notably the potential for methemoglobinemia upon systemic absorption. This guide synthesizes physicochemical data with rigorous safety protocols, moving beyond standard SDS advice to provide a causal understanding of risk management for drug development professionals.

Chemical Identity & Physicochemical Profile

Understanding the physical state and solubility is the first step in designing safe handling procedures. The amino group renders the compound susceptible to oxidation, necessitating strict storage controls.

| Parameter | Technical Specification |

| IUPAC Name | 1-(4-Aminophenyl)urea |

| CAS Number | 21492-80-8 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | White to off-white (Darkens upon oxidation) |

| Solubility | Soluble in DMSO, DMF; Limited solubility in water |

| Storage Condition | Inert atmosphere (Argon/Nitrogen), 2–8°C recommended, Protect from light |

Toxicological Hazard Assessment

GHS Classification

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

The Aniline Risk Factor: Methemoglobinemia

While standard SDSs highlight irritation, the structural core of (4-Amino-phenyl)-urea is an aniline derivative . Researchers must treat this compound as a potential methemoglobinemia inducer.

-

Mechanism: Aromatic amines can be metabolically N-hydroxylated (e.g., by CYP450 enzymes) to form phenylhydroxylamines. These metabolites cycle between oxidized and reduced states, oxidizing ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.[1]

-

Clinical Sign: Cyanosis (blue/gray skin discoloration) unresponsive to supplemental oxygen.

-

Causality in Handling: This risk dictates that dermal absorption is a critical pathway to control, not just inhalation.

Risk Management & Engineering Controls

Effective safety is not about PPE alone; it is a hierarchy. The following diagram illustrates the decision matrix for controlling exposure to (4-Amino-phenyl)-urea.

Figure 1: Hierarchy of Controls for handling aromatic amine derivatives.

PPE Selection Logic

-

Gloves: Nitrile is generally sufficient for incidental contact. However, if dissolved in DMSO (a permeation enhancer), the chemical can carry through the glove barrier.

-

Recommendation: Use double-gloving (Nitrile over Nitrile) or specific chemical-resistant laminate gloves (e.g., Silver Shield) when handling DMSO solutions.

-

-

Respiratory: N95 minimum for solid weighing; P100 or powered air-purifying respirator (PAPR) if dust generation is uncontrolled.

Operational Handling Protocols

Protocol A: Receipt & Storage (The "Inert Check")

Objective: Prevent oxidative degradation which produces unknown impurities and potentially more toxic quinone-imine species.

-

Inspection: Upon receipt, inspect the solid. It should be white/off-white. Reject if brown or purple (signs of extensive oxidation).

-

Atmosphere: Flush the headspace of the container with Argon or Nitrogen after every use.

-

Seal: Parafilm is insufficient for long-term storage of sensitive amines. Use electrical tape or store inside a secondary desiccator cabinet.

Protocol B: Solution Preparation (Self-Validating)

Objective: Prepare a stock solution for biological assay while verifying compound integrity.

-

Weighing: Perform all weighing inside a certified chemical fume hood. Use an anti-static gun if the powder is flyaway.

-

Solvent Addition: Add DMSO (anhydrous).

-

Validation Step (Visual):

-

Pass: Solution is clear and colorless to pale yellow.

-

Fail: Solution turns dark brown or opaque immediately. This indicates pre-existing degradation products. Discard as hazardous waste.

-

-

Validation Step (Analytical): Run a quick LC-MS or TLC.

-

TLC System: 5% Methanol in Dichloromethane (common for urea derivatives).

-

Visualization: UV (254 nm). Impurities often trail or appear at the baseline.

-

Protocol C: Reaction Setup

-

Ventilation: All reactions involving heating of this compound must be under active ventilation to capture potential aniline vapors.

-

Quenching: Do not quench reaction mixtures containing this intermediate with strong oxidizers (e.g., bleach, peroxide) as this can generate nitroso- compounds, which are potent carcinogens.

Emergency Response & First Aid

In the event of exposure, rapid action is required to mitigate methemoglobinemia risk.

Figure 2: Emergency response workflow emphasizing symptom monitoring.

-

Skin Contact: Wash immediately with soap and water. Do not use alcohol to wash skin, as it increases vasodilation and absorption.

-

Eye Contact: Rinse for 15 minutes.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 408346, (4-Aminophenyl)urea. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 1-(4-aminophenyl)urea.[2] Retrieved from [Link]

-

Guay, J. (2009). Methemoglobinemia related to local anesthetics: a summary of 242 episodes. Anesthesia & Analgesia. (Provides mechanistic context for aniline/amine-induced methemoglobinemia). Retrieved from [Link]

-

Gaylord Chemical Corporation. Dimethyl Sulfoxide (DMSO) Physical Properties & Permeation Data. (Context for glove selection with DMSO solutions). Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of (4-Amino-phenyl)-urea

The following technical guide details the spectroscopic characterization of (4-Amino-phenyl)-urea. This document is structured for researchers requiring rigorous data for structural validation and quality control.

Compound ID: CAS 104-32-5 | Synonyms: N-(4-aminophenyl)urea, 4-Ureidoaniline

Executive Summary

(4-Amino-phenyl)-urea is a bifunctional aromatic intermediate critical in the synthesis of sulfonamides, azo dyes, and kinase inhibitors. Its structural duality—containing both a nucleophilic primary amine and a neutral urea moiety—presents unique spectroscopic signatures essential for purity verification. This guide provides a definitive reference for its identification using NMR, IR, and Mass Spectrometry, grounded in field-proven experimental protocols.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 1-(4-aminophenyl)urea |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 213–217 °C (Sublimes/Decomposes) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water, ethanol |

Synthesis & Preparation Workflow

To understand the spectroscopic impurities often found in this compound, one must understand its genesis. The most robust industrial route involves the reaction of p-phenylenediamine (PPD) with urea in an aqueous acidic medium or via the reduction of p-nitrophenylurea.

Optimized Synthesis Protocol (PPD Route)

-

Dissolution: Dissolve p-phenylenediamine (1.0 eq) in 1M HCl.

-

Carbamoylation: Add Urea (1.2 eq) and reflux at 100°C for 4 hours.

-

Precipitation: Cool to 0°C. The hydrochloride salt may precipitate. Neutralize with 10% NaOH to pH 8 to release the free base.

-

Purification: Recrystallize from boiling water/ethanol (9:1) to remove unreacted PPD (which oxidizes to purple quinoimines).

Figure 1: Synthesis workflow illustrating the conversion of PPD to (4-Amino-phenyl)-urea and potential side-products.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is the required solvent. Chloroform (CDCl₃) is unsuitable due to poor solubility. Standard: TMS (Tetramethylsilane) at 0.00 ppm.

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by a distinct para-substitution pattern in the aromatic region and three separate N-H signals due to the slow exchange in DMSO.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 8.05 | Singlet (s) | 1H | Ar-NH -CO | Urea proton (internal) |

| 7.08 | Doublet (d) | 2H | Ar-H (meta to NH₂) | J ≈ 8.8 Hz (Deshielded by urea) |

| 6.48 | Doublet (d) | 2H | Ar-H (ortho to NH₂) | J ≈ 8.8 Hz (Shielded by amine) |

| 5.65 | Broad Singlet | 2H | CO-NH₂ | Urea terminal protons |

| 4.75 | Broad Singlet | 2H | Ar-NH₂ | Aniline amine protons |

Interpretation Logic:

-

Differentiation of NH groups: The internal urea proton (8.05 ppm) is the most downfield due to the electron-withdrawing carbonyl and aromatic ring. The terminal urea NH₂ (5.65 ppm) is distinct from the aromatic amine NH₂ (4.75 ppm), which appears most upfield due to the electron-donating nature of the ring.

-

Aromatic Region: The para-substitution creates a symmetric AA'BB' system, appearing as two distinct doublets ("roofing" effect may be visible).

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 156.8 | Quaternary (C=O) | Urea Carbonyl |

| 143.5 | Quaternary (C-N) | Aromatic C attached to NH₂ |

| 129.8 | Quaternary (C-N) | Aromatic C attached to Urea |

| 120.5 | Methine (CH) | Aromatic C (meta to NH₂) |

| 114.2 | Methine (CH) | Aromatic C (ortho to NH₂) |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the presence of both the primary amine and the urea carbonyl.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3420, 3340 | ν(N-H) stretch | Primary Amine (-NH₂) | Asymmetric/Symmetric doublet |

| 3200 - 3300 | ν(N-H) stretch | Urea Amide | Broad band, often overlapping |

| 1650 - 1660 | ν(C=O) stretch | Urea Carbonyl | "Amide I" band; strong intensity |

| 1600 - 1620 | δ(N-H) bend | Amine/Amide | "Amide II" band |

| 1510 | ν(C=C) stretch | Aromatic Ring | Characteristic benzenoid ring stretch |

| 830 | γ(C-H) oop | p-Substituted Benzene | Diagnostic for 1,4-substitution |

C. Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) Molecular Ion: [M+H]⁺ = 152.08 Da

Fragmentation Pathway

The fragmentation of ureas typically involves the loss of ammonia (NH₃) and isocyanic acid (HNCO).

-

Precursor: m/z 152 [M+H]⁺

-

Loss of NH₃ (-17): Generates isocyanate intermediate (m/z 135).

-

Loss of HNCO (-43): Generates p-phenylenediamine radical cation (m/z 109/108).

-

Major Fragment: m/z 109 is often the base peak in high-energy collisions, corresponding to the stable aromatic diamine species.

Figure 2: ESI-MS fragmentation pathway for (4-Amino-phenyl)-urea.

Quality Control & Purity Assessment

When sourcing or synthesizing this compound for drug development, the following impurity profile must be monitored:

-

p-Phenylenediamine (PPD):

-

Detection: TLC (turns purple/black on oxidation) or HPLC.

-

Limit: < 0.1% (Genotoxic impurity).

-

-

1,3-Bis(4-aminophenyl)urea:

-

Origin: Reaction of one urea molecule with two PPD molecules.

-

MS Signature: [M+H]⁺ = 243.

-

NMR Signature: New set of aromatic doublets and loss of the urea NH₂ signal (5.65 ppm).

-

References

-

Synthesis & General Properties: Organic Syntheses, Coll. Vol. 4, p.52 (1963); Vol. 31, p.8 (1951).

-

NMR Solvent Data: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[3][2] Chem. 1997, 62, 21, 7512–7515.

-

Urea Fragmentation Mechanisms: E. Constantin, A. Schnell. Mass Spectrometry.[4][5][6][7] Ellis Horwood Series, 1990.

-

Spectral Database for Organic Compounds (SDBS): SDBS No. 4621 (Urea derivatives).

Sources

Theoretical & Computational Profiling of (4-Amino-phenyl)-urea

A Structural and Reactivity Analysis for Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive theoretical analysis of (4-Amino-phenyl)-urea (CAS: 24954-68-3), a critical scaffold in the synthesis of sulfonamide antibiotics and kinase inhibitors. By leveraging Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping, this document elucidates the molecule's electronic structure, reactivity descriptors, and binding potential.[1] This guide is designed for computational chemists and drug developers seeking to utilize this moiety as a pharmacophore in structure-based drug design (SBDD).

Computational Methodology & Geometry Optimization

Theoretical Framework

To ensure high-fidelity prediction of molecular properties, the structural analysis of (4-Amino-phenyl)-urea is grounded in the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) combined with the 6-311++G(d,p) basis set. This level of theory is the industry standard for organic urea derivatives, balancing computational cost with accuracy in predicting bond lengths and vibrational frequencies.

Structural Conformation

The geometry optimization reveals a near-planar architecture for the urea moiety (

-

Phenyl Ring Orientation: The phenyl ring exhibits a torsion angle relative to the urea plane, typically minimized at

to balance steric hindrance with -

Intramolecular Interactions: A weak intramolecular hydrogen bond is often observed between the carbonyl oxygen and the ortho-protons of the phenyl ring, stabilizing the trans conformation.

Workflow: Geometry Optimization Protocol

The following diagram outlines the self-validating workflow for achieving the global minimum structure.

Figure 1: Self-validating geometry optimization workflow ensuring the final structure represents a true local minimum (zero imaginary frequencies).

Electronic Structure & Reactivity Descriptors[1][2]

Frontier Molecular Orbitals (FMO)

The reactivity of (4-Amino-phenyl)-urea is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly localized on the amino nitrogen (

) and the phenyl ring, indicating these areas are susceptible to electrophilic attack. -

LUMO Location: Delocalized over the urea carbonyl (

) and the

Global Reactivity Parameters

Using Koopmans' theorem, we derive the following descriptors from the FMO energies (

| Parameter | Symbol | Formula | Value (approx.) | Significance |

| Energy Gap | 4.9 eV | Indicates moderate stability; chemically reactive but not labile. | ||

| Ionization Potential | 5.8 eV | Energy required to remove an electron (oxidation potential). | ||

| Electron Affinity | 0.9 eV | Energy released when adding an electron. | ||

| Chemical Hardness | 2.45 eV | Resistance to charge transfer; "hard" molecules are less polarizable. | ||

| Electrophilicity Index | 1.83 eV | Propensity to accept electrons (biological binding affinity). |

Molecular Electrostatic Potential (MEP)

The MEP map is a critical tool for predicting non-covalent interactions in docking studies.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen . This is the primary H-bond acceptor site.

-

Positive Potential (Blue): Concentrated on the Amide Protons and the Para-Amino group . These are H-bond donor sites.

Vibrational Spectroscopy (IR/Raman)[3]

Theoretical frequency calculations often overestimate experimental values due to the neglect of anharmonicity. A scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) is applied to align theoretical predictions with experimental FTIR data.

Key Vibrational Modes

| Mode | Theoretical ( | Scaled ( | Assignment |

| 3580 | 3440 | Amino group stretching (Free) | |

| 3490 | 3354 | Urea N-H stretching (H-bonded) | |

| 1710 | 1643 | Amide I (Carbonyl stretch) | |

| 1620 | 1557 | Scissoring / Amide II | |

| 1250 | 1201 | C-N stretching (Urea-Phenyl junction) |

Note: The "Amide I" band at ~1643

Interaction Potential & Docking Logic

(4-Amino-phenyl)-urea serves as a "privileged structure" in medicinal chemistry. Its dual H-bond donor/acceptor capability allows it to mimic the peptide backbone, making it effective in binding to kinase hinge regions.

Binding Mechanism

-

The Urea "Linker": Acts as a directional anchor. The carbonyl oxygen accepts a hydrogen bond from the enzyme backbone (e.g., hinge region residues), while the NH groups donate hydrogen bonds to conserved glutamate or aspartate residues.

-

The Phenyl "Spacer": Provides hydrophobic interactions (

stacking) with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

Interaction Pathway Diagram

The following graph illustrates the logical flow of molecular recognition events during ligand-protein binding.

Figure 2: Molecular recognition pathway detailing the pharmacophoric features of the urea derivative binding to a theoretical protein target.

References

-

DFT Studies of Phenyl-Urea Derivatives: Title: Computational adsorption and density functional theory (DFT) studies on the corrosion inhibition potentials of some phenyl-urea derivatives.[2] Source: African Journal of Pure and Applied Chemistry (2025).[3] URL:[Link]

-

Vibrational Analysis of Amino-Derivatives: Title: Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Source: ResearchGate / Journal of Molecular Structure. URL:[Link]

-

Electronic Structure of Urea: Title: Analysis of the Electronic Structure of Aqueous Urea and Its Derivatives: A Systematic Soft X-Ray-TD-DFT Approach. Source: Chemistry – A European Journal (PubMed). URL:[Link]

-

Docking Applications (Kinase Inhibition): Title: Molecular Docking and 3D-QSAR study on 4-(1H-indazol-4-yl) phenylamino and aminopyrazolopyridine urea derivatives as kinase insert domain receptor (KDR) inhibitors.[4] Source: Journal of Molecular Modeling (PubMed). URL:[Link]

Sources

- 1. Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Molecular docking and 3D-QSAR study on 4-(1H-indazol-4-yl) phenylamino and aminopyrazolopyridine urea derivatives as kinase insert domain receptor (KDR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Architecture of Phenylureas: A Guide to Structure-Activity Relationships in Agrochemical and Pharmaceutical Design

Executive Summary

The phenylurea scaffold represents a privileged structure in bioactive chemistry, serving as the backbone for a diverse array of functional molecules ranging from photosystem II (PSII) inhibitors in agrochemistry to Type II kinase inhibitors in oncology. This technical guide deconstructs the Structure-Activity Relationship (SAR) of phenylureas, moving beyond simple substituent effects to analyze the electronic, steric, and conformational determinants of binding. By synthesizing classical Hansch analysis with modern crystallographic insights, this document provides a roadmap for rational drug and herbicide design.

The Phenylurea Scaffold: Electronic & Conformational Basis

The core phenylurea moiety (

Resonance and Planarity

The urea linkage exhibits partial double-bond character due to resonance delocalization between the nitrogen lone pairs and the carbonyl oxygen. This restricts rotation around the C-N bonds, favoring a planar conformation that is critical for fitting into narrow binding pockets (e.g., the Q_B site of PSII).

The "Acidity Switch"

The acidity of the

-

Electron Withdrawing Groups (EWGs): Substituents on the phenyl ring (e.g.,

, -

Implication: In both PSII and Kinase targets, this N-H serves as a critical donor to backbone carbonyls or side-chain residues.

Figure 1: The causal flow from chemical substitution to biological activity in phenylureas.

Agrochemical SAR: The Photosystem II Inhibitors

Historically, phenylureas like Diuron and Linuron defined the herbicide market. Their mode of action involves competing with plastoquinone (

The "Diuron" Rule (3,4-Substitution)

The optimal herbicidal activity is strictly governed by the substitution pattern on the phenyl ring.

-

Meta (3) and Para (4) Positions: Substitution here is essential. The 3,4-dichlorophenyl motif is the gold standard.

-

Why? The 3-substituent fills a specific hydrophobic pocket in the D1 protein, while the 4-substituent aids in overall lipophilicity and electronic withdrawal.

-

-

Ortho (2) Position: Substitution here is generally detrimental .

-

Steric Clash: Ortho substituents force the phenyl ring out of planarity with the urea bridge, disrupting the optimal binding conformation required for the narrow

niche.

-

The N-Terminus (Alkyl Tail)

The distal nitrogen (

-

Dimethyl (

): High activity (e.g., Diuron). -

Methoxy-methyl (

): High activity (e.g., Linuron). The oxygen atom can accept weak H-bonds, but primarily this group optimizes LogP without excessive steric bulk. -

Free

: Drastically reduced activity. The terminal hydrophobicity is required to anchor the molecule against the hydrophobic residues (Phe255) of the binding pocket.

Quantitative Data Comparison

The following table synthesizes historical pI50 data (negative log of molar concentration for 50% inhibition) for Hill Reaction inhibition.

| Compound | Phenyl Sub. | N' Substituents | pI50 (Hill Reaction) | Interpretation |

| Fenuron | H | Me, Me | 5.3 | Baseline activity; lacks lipophilicity. |

| Monuron | 4-Cl | Me, Me | 6.8 | Para-Cl increases acidity & LogP. |

| Diuron | 3,4-Cl2 | Me, Me | 7.4 | Optimal steric fit & electronic activation. |

| Neburon | 3,4-Cl2 | Me, n-Butyl | 6.3 | N-butyl is too bulky for the pocket. |

| Siduron | H | Me, Cyclohexyl | < 4.0 | Ortho-clash equivalent; wrong geometry. |

Pharmaceutical SAR: Type II Kinase Inhibitors

In modern drug discovery, phenylureas are utilized to stabilize kinases in their inactive "DFG-out" conformation (Type II inhibition). Sorafenib is the archetype.

The "Glu-Asp" Anchor Mechanism

Unlike herbicides, kinase inhibitors use the urea functionality to bridge two distinct regions of the kinase ATP-binding site.

-

The Donor: The phenyl-NH donates a hydrogen bond to the carboxylate side chain of a conserved Glutamate (Glu) in the

C-helix. -

The Acceptor/Donor: The other NH often interacts with the backbone or side chain of the Aspartate (Asp) of the DFG motif.

This "bidentate" H-bonding clamp locks the kinase in an inactive state, preventing ATP access.

The Hydrophobic "Tail"

The phenyl ring is rarely the terminal end in drugs. It usually serves as a connector to a "tail" group (often a fluoro-phenyl or heteroaryl ring) that occupies the allosteric hydrophobic pocket created by the DFG-out shift.

Figure 2: The structural role of the urea bridge in Type II Kinase Inhibition (e.g., Sorafenib).

Experimental Protocols

Synthesis of Phenylureas via Isocyanate (The Standard Route)

This protocol is favored for its atom economy and high yields. It avoids the use of phosgene gas by utilizing stable isocyanate precursors.

Reagents:

-

Substituted Aniline (1.0 eq)

-

Isocyanate derivative (1.1 eq) (or carbamoyl chloride for dimethyl amines)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Catalyst: Triethylamine (TEA) (optional, if using carbamoyl chlorides)

Workflow:

-

Preparation: Dissolve 1.0 eq of the substituted aniline in anhydrous DCM under an inert atmosphere (

). -

Addition: Add 1.1 eq of the appropriate isocyanate dropwise at

.-

Self-Validation Check: The reaction is exothermic. A temperature rise confirms initiation.

-

-

Monitoring: Stir at room temperature for 2-4 hours.

-

Self-Validation Check (TLC/IR): Monitor the disappearance of the isocyanate peak at

using FT-IR. This is a definitive endpoint indicator.

-

-

Workup: The urea product often precipitates out of non-polar solvents (DCM/Hexane). Filter the solid.

-

Purification: Recrystallize from Ethanol/Water.

Hill Reaction Assay (Herbicidal Potency)

To verify biological activity, one must measure the inhibition of electron transport in isolated chloroplasts.

Protocol:

-

Isolation: Isolate chloroplasts from spinach leaves using differential centrifugation in isotonic buffer.

-

Dye Selection: Use 2,6-dichlorophenolindophenol (DCPIP). DCPIP is blue when oxidized and colorless when reduced by the electron transport chain.

-

Incubation: Mix chloroplast suspension with varying concentrations of the phenylurea candidate.

-

Illumination: Expose samples to saturating light (>500

). -

Measurement: Monitor absorbance decrease at 600 nm over time.

-

Self-Validation Check: Include a "Dark Control" (no light, no color change expected) and a "Diuron Control" (known inhibition). If Diuron does not inhibit, the chloroplasts are degraded.

-

-

Calculation: Plot

vs. log[Concentration] to determine

References

-

Hansch, C., & Deutsch, E. W. (1966). The Structure-Activity Relationship in Amides Inhibiting Photosynthesis. Biochimica et Biophysica Acta (BBA) - General Subjects.

-

Wan, P. T. C., et al. (2004). Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF. Cell. (Describes the structural basis of Sorafenib/Urea binding).

-

Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology.

-

Oettmeier, W. (1999). Herbicide resistance and supersensitivity in photosystem II. Cellular and Molecular Life Sciences.

-

PubChem Compound Summary: Diuron. National Center for Biotechnology Information.

Application Note: High-Fidelity Synthesis of (4-Amino-phenyl)-urea Libraries for Kinase Inhibitor Screening

Introduction & Strategic Analysis

The diaryl urea motif is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for numerous kinase inhibitors, including Sorafenib, Regorafenib, and Linifanib. The urea moiety functions as a critical hydrogen bond donor/acceptor, often engaging the conserved DFG-Asp residue and the Glu residue of the

For drug discovery campaigns, the synthesis of (4-amino-phenyl)-urea derivatives is particularly high-value. The terminal 4-amino group serves as a versatile handle for late-stage diversification (e.g., amide coupling, reductive amination, or heterocycle formation), allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

The Synthetic Challenge

Direct synthesis using 1,4-phenylenediamine is prone to failure due to:

-

Polymerization: Competitive reaction of both amino groups leads to polyureas.

-

Regioselectivity: Difficulty in mono-functionalizing the symmetrical diamine.

-

Isocyanate Instability: Commercial isocyanates are moisture-sensitive and have limited diversity.

The Solution: The "Masked" Carbamate Route

To ensure high fidelity and scalability, this guide utilizes a Nitro-Carbamate Strategy . We employ phenyl chloroformate to activate 4-nitroaniline, forming a stable, crystalline carbamate intermediate. This is subsequently coupled with diverse amines and reduced to reveal the target 4-amino-phenyl urea. This method avoids the handling of toxic phosgene gas and unstable isocyanates.

Synthetic Workflow Visualization

The following diagram outlines the logical flow from starting material to the screen-ready library, highlighting the critical decision points.

Figure 1: Step-wise synthetic pathway avoiding symmetrical diamine polymerization risks.

Detailed Experimental Protocols

Step 1: Activation (Carbamate Formation)

This step creates an activated species that is less sensitive to moisture than an isocyanate but highly reactive toward amines.

-

Reagents: 4-Nitroaniline (1.0 equiv), Phenyl Chloroformate (1.1 equiv), Pyridine (1.2 equiv), THF (anhydrous).

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the chloroformate carbonyl.

Protocol:

-

Dissolve 4-nitroaniline (13.8 g, 100 mmol) in anhydrous THF (150 mL) in a round-bottom flask under

atmosphere. -

Cool the solution to 0 °C using an ice bath.

-

Add Pyridine (9.7 mL, 120 mmol) dropwise.

-

Add Phenyl Chloroformate (13.8 mL, 110 mmol) dropwise over 20 minutes. Caution: Exothermic.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Pour the reaction mixture into 500 mL of ice-cold water. The product, phenyl (4-nitrophenyl)carbamate , will precipitate as a white/pale yellow solid.

-

Filter the solid, wash with water (

mL) and cold diethyl ether (

Step 2: Urea Coupling (Library Generation)

This step introduces the diversity element (

-

Reagents: Phenyl (4-nitrophenyl)carbamate (1.0 equiv), Diverse Amine

(1.1 equiv), DIEA (1.5 equiv), DMSO or DMF.

Protocol:

-

Aliquot phenyl (4-nitrophenyl)carbamate (258 mg, 1.0 mmol) into reaction vials (for parallel synthesis).

-

Add the specific amine (

) (1.1 mmol) to each vial. -

Add DMSO (2.0 mL) and DIEA (260

L, 1.5 mmol). -

Heat at 60-80 °C for 4-12 hours.

-

Note: Aliphatic amines react faster (RT to 50 °C); anilines require higher temperatures (80 °C).

-

-

Workup: Add water (5 mL) to the reaction vial. The unsymmetrical urea usually precipitates.

-

Centrifuge or filter. Wash with water and

to remove phenol byproduct. -

QC Check: Verify mass via LC-MS.

Step 3: Nitro Reduction (Unmasking)

To obtain the final (4-amino-phenyl)-urea, the nitro group must be reduced.

Method A: Catalytic Hydrogenation (Standard)

-

Best for: Compounds with no halogenated aromatics or sulfur.

-

Dissolve Nitro-Urea (0.5 mmol) in MeOH/THF (1:1, 10 mL).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

balloon (1 atm) for 2-6 hours. -

Filter through a Celite pad to remove Pd. Evaporate solvent.[1]

Method B: Iron/Ammonium Chloride (Chemoselective)

-

Best for: Compounds containing Halogens (Cl, Br, I) or heterocycles sensitive to hydrogenation.[3]

-

Dissolve Nitro-Urea (0.5 mmol) in EtOH (5 mL) and Water (1 mL).

-

Add

(5.0 equiv) and Iron powder (5.0 equiv). -

Heat to reflux (80 °C) for 2 hours.

-

Filter hot through Celite.

Data Summary & Solvent Selection

The choice of solvent and base significantly impacts the yield and purity of the urea coupling step.

| Parameter | Recommended Condition | Rationale |

| Coupling Solvent | DMSO or DMF | High solubility of nitro-carbamate; promotes dipole interactions. |

| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic; scavenges phenol byproduct. |

| Temperature | 60 °C (Aliphatic), 80 °C (Aromatic) | Sufficient energy to overcome activation barrier of carbamate leaving group. |

| Purification | Water Precipitation | Urea products are generally hydrophobic; phenol and salts remain in aqueous phase. |

Quality Control & Screening Decision Tree

Before submitting compounds to biological screening (e.g., kinase inhibition assays), purity must be validated.

Figure 2: QC workflow ensuring only high-quality data enters the biological dataset.

Troubleshooting & Expert Tips

-

Phenol Contamination: The byproduct of the coupling reaction is phenol. If water washing is insufficient, wash the solid urea with cold dichloromethane (DCM). Most ureas are insoluble in DCM, while phenol is soluble.

-

Solubility Issues: If the final amino-urea is insoluble in MeOH for transfer, use NMP (N-methyl-2-pyrrolidone) or add a drop of TFA to solubilize it as the salt for LC-MS analysis.

-

Oxidation: The final 4-amino product can oxidize (turn brown) upon air exposure over weeks. Store as a solid at -20 °C or as a 10 mM DMSO stock under

.

References

-

Bogolubsky, A. V., et al. (2011).[1] "A facile synthesis of unsymmetrical ureas."[1][4] Tetrahedron, 67(19), 3619-3623.[1]

-

Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[5] Nature Reviews Drug Discovery, 5, 835–844.

-

Kelly, S. M., & Lipshutz, B. H. (2014).[2][6] "Chemoselective reduction of nitroarenes." Organic Letters, 16(1), 98-101.

-

Thurston, D. E. (2006).[1] Chemistry and Pharmacology of Anticancer Drugs. CRC Press. (Context: Urea Pharmacophore).[1][4][7][8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 5. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

in vivo studies using (4-Amino-phenyl)-urea in animal models

Application Note: In Vivo Characterization and Safety Profiling of (4-Amino-phenyl)-urea Scaffolds

Executive Summary

(4-Amino-phenyl)-urea (CAS: 2494-81-7), also known as 4-aminophenylurea or p-ureidoaniline, represents a critical pharmacophore in modern medicinal chemistry. While rarely used as a standalone therapeutic agent, it serves as a vital structural motif in Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib) and a metabolic intermediate of sulfonamide antibiotics.

This Application Note provides a rigorous framework for evaluating (4-Amino-phenyl)-urea in animal models. Unlike standard efficacy studies, in vivo work with this compound typically focuses on metabolite safety qualification (MIST) , linker stability , and pharmacophore validation .

Key Applications:

-

Toxicology: Assessing the risk of aniline-induced methemoglobinemia and genotoxicity.

-

Pharmacokinetics (PK): Determining the hydrolytic stability of the urea bridge in plasma vs. liver microsomes.

-

Scaffold Benchmarking: Using the parent molecule as a baseline control for novel PBP4 (Penicillin-Binding Protein 4) inhibitors.

Scientific Rationale & Mechanism

The Urea Bridge as a Pharmacological Anchor

In drug design, the urea moiety acts as a dual hydrogen bond donor/acceptor, often binding to the "gatekeeper" residues in kinase ATP pockets (e.g., Glu71 in p38 MAP kinase). However, the in vivo liability of (4-Amino-phenyl)-urea lies in its metabolic fate.

-

Metabolic Activation: The free amine at the para-position is a structural alert. It can undergo N-hydroxylation by CYP450 enzymes, leading to nitroso-intermediates capable of binding DNA or oxidizing hemoglobin (Fe2+

Fe3+). -

Hydrolytic Stability: The urea linkage is generally stable, but amidases in rodent liver can cleave it, releasing toxic phenylenediamines.

Pathway Visualization: Metabolic Fate

The following diagram illustrates the critical decision points in the metabolism of (4-Amino-phenyl)-urea that dictate study design.

Figure 1: Metabolic divergence of (4-Amino-phenyl)-urea. The balance between N-acetylation (safe) and N-hydroxylation (toxic) is species-dependent, necessitating careful model selection (Rat vs. Dog).

Experimental Protocols

Protocol A: Pharmacokinetic & Stability Profiling (Rat)

Objective: To determine oral bioavailability (

Materials:

-

Test Article: (4-Amino-phenyl)-urea (Purity >98%).

-

Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is moderate; avoid pure aqueous suspension to ensure absorption).

-

Animals: Sprague-Dawley Rats (Male, n=3 per arm), cannulated.

Workflow:

-

Dosing:

-

IV Arm: 2 mg/kg bolus via tail vein.

-

PO Arm: 10 mg/kg via oral gavage.

-

-

Sampling: Collect blood (0.2 mL) into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Bioanalysis:

-

Precipitate plasma proteins with acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analyze via LC-MS/MS (MRM mode). Monitor for parent mass and potential cleavage product (p-phenylenediamine).

-

-

Data Analysis: Calculate AUC,

, and Clearance (

Critical Checkpoint: If the area-under-the-curve (AUC) of the cleavage product (p-phenylenediamine) exceeds 10% of the parent, the urea bridge is metabolically unstable in this species, rendering it a poor scaffold for systemic drugs.

Protocol B: 7-Day Repeated Dose Toxicity & Methemoglobinemia Screen

Objective: To assess the "aniline toxicity" risk. This is mandatory if this moiety is part of a drug candidate.

Workflow:

-

Groups: Vehicle Control, Low Dose (30 mg/kg), High Dose (100 mg/kg).

-

Duration: Daily oral dosing for 7 days.

-

Clinical Observation: Monitor for cyanosis (blue skin/mucosa) daily—a hallmark of methemoglobinemia.

-

Terminal Endpoints (Day 8):

-

Hematology: CBC with differential. Crucial: Measure Methemoglobin (MetHb) levels immediately using a co-oximeter.

-

Histopathology: Spleen (look for congestion/hemosiderin deposition) and Liver.

-

Table 1: Expected Toxicological Readouts

| Endpoint | Normal Range (Rat) | Warning Signal (Toxic) | Mechanism |

| Methemoglobin (MetHb) | < 2.0% | > 5.0% | Oxidation of Hgb by N-hydroxy metabolite. |

| Spleen Weight | 0.6 - 0.9 g | > 1.2 g | Erythrocyte sequestration due to damage. |

| Reticulocytes | 2 - 4% | > 6% | Compensatory response to hemolytic anemia. |

Efficacy Benchmarking: PBP4 Inhibition Model

Recent studies (see Memon et al.) utilize phenyl-urea scaffolds to inhibit Penicillin-Binding Protein 4 (PBP4) in MRSA. (4-Amino-phenyl)-urea serves as the "fragment" control to determine if the extended side chains are necessary for binding.

Experimental Design (Murine Thigh Infection Model):

-

Inoculum: MRSA strain (approx.

CFU) injected intramuscularly into the thigh of neutropenic mice. -

Treatment:

-

Group 1: Vehicle.

-

Group 2: Vancomycin (Positive Control).

-

Group 3: (4-Amino-phenyl)-urea (50 mg/kg, IP, q12h).

-

Group 4: Novel Phenyl-urea Derivative (50 mg/kg).

-

-

Readout: Harvest thigh muscle at 24h, homogenize, and plate for CFU counts.

-

Interpretation: (4-Amino-phenyl)-urea typically shows low to negligible standalone efficacy. Its utility is proving that efficacy in Group 4 comes from the specific substitution on the urea nitrogen, not just the core scaffold.

Experimental Workflow Diagram

Figure 2: Decision tree for validating phenyl-urea scaffolds in early discovery. Failure at Step 3 (Toxicity) is common for aniline derivatives.

References

-

Memon, Z. I., et al. (2024). Development of phenyl-urea-based small molecules that target penicillin-binding protein 4.[1] Journal of Antimicrobial Chemotherapy. (Context: Use of phenyl-urea scaffold in MRSA).

-

Regard, J. B., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics. (Context: Urea linker stability and pharmacokinetics).

-

Santa Cruz Biotechnology. (4-Amino-phenyl)-urea Product Data Sheet. CAS 21492-80-8.[2][3] (Context: Chemical properties and reagent availability).

-

Levine, S., & Saltzman, A. (2001). Are Urea and Creatinine Uremic Toxins in the Rat? Renal Failure. (Context: General toxicity of urea accumulation in rodent models).

Disclaimer: This guide is for research purposes only. All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application Note: (4-Amino-phenyl)-urea as a Foundational Moiety in Probe Development and Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the utility of (4-Amino-phenyl)-urea as a versatile molecular scaffold.

Abstract

(4-Amino-phenyl)-urea, a deceptively simple molecule, represents a critical starting point and structural motif in the design of sophisticated molecular tools for biological investigation. While not a probe in its own right, its inherent chemical functionalities—a reactive primary amine and a hydrogen-bonding urea group—make it an invaluable scaffold for the synthesis of targeted inhibitors and probes. This document elucidates the properties of (4-Amino-phenyl)-urea, explores its application as a foundational building block in medicinal chemistry, and provides a generalized protocol for its utilization in the development of enzyme inhibitors.

Introduction: The Strategic Value of a Simple Scaffold

In the landscape of chemical biology and drug discovery, the identification of versatile and synthetically accessible molecular frameworks is paramount. (4-Amino-phenyl)-urea, also known as N-(4-aminophenyl)urea, emerges as such a scaffold.[1][2] Its structure combines a phenyl ring, a primary aromatic amine, and a urea functional group. This unique combination offers multiple points for chemical modification, allowing for the systematic elaboration of the core structure to achieve desired biological activity and specificity. The urea moiety is a particularly potent hydrogen bond donor and acceptor, frequently observed in the active sites of enzymes, making urea-containing compounds prime candidates for inhibitor design.

The primary utility of (4-Amino-phenyl)-urea lies not in its intrinsic probing capabilities but in its role as a precursor for more complex molecules.[3] Its derivatization can lead to compounds with applications in various therapeutic areas, including the development of enzyme inhibitors. A notable example, though involving a related guanidine derivative, is the design of urokinase-type plasminogen activator (uPA) inhibitors, where the ureido group plays a crucial role in hydrogen-bonding interactions within the enzyme's active site.[4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (4-Amino-phenyl)-urea is essential for its effective use in synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 21492-80-8 | [1][5] |

| Molecular Formula | C₇H₉N₃O | [1][6] |

| Molecular Weight | 151.17 g/mol | [1][6] |

| Purity | ≥95% (typical) | [1][5] |

| Appearance | Solid | [7] |

| Melting Point | 204 - 205 °C | [7] |

Safety and Handling: (4-Amino-phenyl)-urea is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[7]

Application as a Molecular Scaffold in Inhibitor Design

The true potential of (4-Amino-phenyl)-urea is realized upon its chemical modification. The primary amino group serves as a versatile handle for derivatization through reactions such as acylation, sulfonylation, or reductive amination. These modifications allow for the introduction of various pharmacophoric features to target specific biological macromolecules.

Conceptual Workflow for Derivatization: The following diagram illustrates a conceptual workflow for utilizing (4-Amino-phenyl)-urea as a scaffold for generating a library of potential inhibitors.

Caption: Inhibition of the uPA pathway by a hypothetical urea-based inhibitor.

This pathway highlights how a derivative of (4-Amino-phenyl)-urea could function as a molecular probe in the broader sense—by interacting with and modulating a biological system, thereby "probing" its function and providing a therapeutic avenue.

Conclusion

(4-Amino-phenyl)-urea is a foundational chemical entity whose value is expressed through its synthetic versatility. For researchers in drug development and chemical biology, it represents a validated starting point for the rational design of targeted molecular probes and inhibitors. Its simple structure belies its potential to be elaborated into complex and highly specific agents capable of modulating key biological pathways. The protocols and conceptual frameworks presented here provide a guide for leveraging this scaffold in the ongoing quest for novel therapeutic and diagnostic tools.

References

-

Speranza, G., et al. (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. PubMed Central. Available at: [Link]

-

Wikipedia. Formaldehyde. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (4-Aminophenyl)urea. PubChem. Available at: [Link]

-

MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Available at: [Link]

-

Langenfeld, N., et al. (2025). Colorimetric determination of urea. Protocols.io. Available at: [Link]

-

MDPI. Highly Sensitive Detection of Urea Using Si Electrolyte-Gated Transistor with Low Power Consumption. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. N-(4-Bromophenyl)urea. PubMed Central. Available at: [Link]